Cross-Coupling Reactivity: 4-Position Advantage
The 4-position of a 2-phenylthiazole (closely related analog) demonstrates superior reactivity in Stille cross-coupling reactions compared to the 5-position. This regio-selectivity is crucial for synthetic planning. The presence of the aldehyde group at the 4-position in the target compound offers a valuable handle for further functionalization that is synthetically distinct from 5-substituted analogs [1].
| Evidence Dimension | Reactivity in Stille Cross-Coupling |
|---|---|
| Target Compound Data | Presence of aldehyde at the 4-position, a site with established higher reactivity than the 5-position for 2-phenylthiazole scaffolds. |
| Comparator Or Baseline | 5-Substituted 2-phenylthiazole analogs |
| Quantified Difference | Not quantified; comparison is based on relative reactivity trends established for the scaffold. |
| Conditions | Stille cross-coupling reaction conditions [1]. |
Why This Matters
Knowing the 4-position is more reactive than the 5-position in this scaffold allows chemists to design more efficient, stepwise synthetic routes for complex molecule construction.
- [1] Schnürch, M., et al. (2010). A guideline for the arylation of positions 4 and 5 of thiazole via Pd-catalyzed cross-coupling reactions. Tetrahedron, 66(40), 8051-8059. View Source
